Ethoxyl-d5-amine HCl
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Overview
Description
Ethoxyl-d5-amine hydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxyl-d5-amine hydrochloride typically involves the introduction of deuterium into the ethoxylamine structure. One common method is the reaction of ethoxylamine with deuterated reagents under controlled conditions. For instance, the use of deuterated ethanol in the presence of a catalyst can facilitate the incorporation of deuterium atoms into the ethoxylamine molecule .
Industrial Production Methods
Industrial production of Ethoxyl-d5-amine hydrochloride often involves large-scale synthesis using deuterated starting materials. The process may include multiple steps such as deuteration, purification, and crystallization to ensure high purity and yield. Advanced techniques like isotope exchange reactions and catalytic hydrogenation are commonly employed to achieve the desired deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Ethoxyl-d5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxyl-d5-amine oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
Ethoxyl-d5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to investigate the behavior of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of Ethoxyl-d5-amine hydrochloride involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For instance, deuterium can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethoxylamine hydrochloride: The non-deuterated version of Ethoxyl-d5-amine hydrochloride.
Methoxyl-d3-amine hydrochloride: Another deuterated amine with similar applications but different structural properties.
Deuterated ethanol: Used in similar isotope labeling studies but with different functional groups
Uniqueness
Ethoxyl-d5-amine hydrochloride is unique due to its specific deuterium incorporation, which provides distinct spectroscopic and stability advantages. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required .
Properties
Molecular Formula |
C2H8ClNO |
---|---|
Molecular Weight |
102.57 g/mol |
IUPAC Name |
O-(1,1,2,2,2-pentadeuterioethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H/i1D3,2D2; |
InChI Key |
NUXCOKIYARRTDC-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])ON.Cl |
Canonical SMILES |
CCON.Cl |
Origin of Product |
United States |
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